Cas no 1956436-77-3 ((R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride)
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
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- Inchi: 1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H/t7-;/m1./s1
- InChI Key: CWBRHQWHOXMFTC-OGFXRTJISA-N
- SMILES: Cl.O=C([C@H]1CNCC1)N1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Topological Polar Surface Area: 32.299
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285755-1g |
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride |
1956436-77-3 | 95%+ | 1g |
$745 | 2023-03-07 | |
| Chemenu | CM285755-1g |
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride |
1956436-77-3 | 95+% | 1g |
$701 | 2021-08-18 |
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
Introduction to (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 1956436-77-3)
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride, identified by its CAS number 1956436-77-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in drug discovery and development. The structural features of this molecule, particularly the presence of azetidine and pyrrolidine rings, contribute to its unique chemical and pharmacological properties.
The< strong> azetidine ring is a five-membered heterocyclic structure containing one nitrogen atom, while the< strong> pyrrolidine ring is a six-membered heterocycle with two nitrogen atoms. The combination of these two rings in< strong> (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride creates a complex molecular framework that can interact with biological targets in diverse ways. This structural complexity is often exploited in the design of novel therapeutic agents, as it allows for the modulation of pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The< strong> (R)-configuration of the azetidine ring in this molecule suggests that it may exhibit enantioselective interactions with biological targets. Such selectivity can be crucial for achieving desired therapeutic effects while minimizing side reactions. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical formulations.
The< strong> pyrrolidin-3-yl moiety in the molecule introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions with biological targets. These interactions are essential for the binding affinity and specificity of drug molecules. The presence of both azetidine and pyrrolidine rings suggests that this compound may have multiple sites of interaction within biological systems, potentially leading to multifaceted pharmacological effects.
Recent research has highlighted the importance of< strong> (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride in the development of novel therapeutic agents. Studies have demonstrated its potential activity against various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's ability to modulate these pathways makes it a promising candidate for treating a range of diseases, particularly those related to metabolic disorders and inflammation.
The< strong> hydrochloride salt form of this compound enhances its bioavailability and pharmacokinetic properties, making it more effective in vivo. This form also improves the compound's stability during storage and transportation, which is crucial for pharmaceutical applications. The enhanced solubility provided by the hydrochloride salt allows for easier formulation into dosage forms such as tablets, capsules, and injectables.
In conclusion, (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 1956436-77-3) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of azetidine and pyrrolidine rings, along with its (R)-configuration, makes it a promising candidate for further research and development. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various pharmaceutical formulations. As research continues to uncover new biological targets and mechanisms, compounds like< strong> (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride are expected to play a crucial role in the development of novel therapeutic agents.
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